3H-pyrrolo[2,3-c]pyridine-2,7-dione

Potassium-competitive acid blocker H+/K+ ATPase inhibition Gastric acid suppression

3H-Pyrrolo[2,3-c]pyridine-2,7-dione (synonym: 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione; CAS 1190317-91-9) is a fused bicyclic heterocycle comprising a pyrrole ring annulated to a 2-pyridone, bearing carbonyl groups at positions 2 and 7. With a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol, this scaffold belongs to the pyrrolopyridinone class, a privileged chemotype in medicinal chemistry that serves as the core structure for multiple drug discovery programs targeting kinases, bromodomains, and gastric H⁺/K⁺-ATPase.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
Cat. No. B12331455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-pyrrolo[2,3-c]pyridine-2,7-dione
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1C2=CC=NC(=O)C2=NC1=O
InChIInChI=1S/C7H4N2O2/c10-5-3-4-1-2-8-7(11)6(4)9-5/h1-2H,3H2
InChIKeyMIOWILHASQSCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Pyrrolo[2,3-c]pyridine-2,7-dione: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3H-Pyrrolo[2,3-c]pyridine-2,7-dione (synonym: 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione; CAS 1190317-91-9) is a fused bicyclic heterocycle comprising a pyrrole ring annulated to a 2-pyridone, bearing carbonyl groups at positions 2 and 7 . With a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol, this scaffold belongs to the pyrrolopyridinone class, a privileged chemotype in medicinal chemistry that serves as the core structure for multiple drug discovery programs targeting kinases, bromodomains, and gastric H⁺/K⁺-ATPase . The compound is primarily utilized as a synthetic intermediate and core template for structure–activity relationship (SAR) exploration rather than as a standalone bioactive agent .

Why Generic Pyrrolopyridinone Substitution Fails: Regioisomeric and Scaffold-Level Differentiation of 3H-Pyrrolo[2,3-c]pyridine-2,7-dione


The pyrrolopyridinone chemotype encompasses multiple regioisomeric families—including pyrrolo[3,2-c]pyridin-4-ones, pyrrolo[2,3-b]pyridines (7-azaindoles), and pyrrolo[2,3-c]pyridin-7(6H)-ones—each possessing distinct hydrogen-bonding geometries, tautomeric equilibria, and target engagement profiles that preclude interchangeable use [1]. Direct template-comparison studies have demonstrated that the 1H-pyrrolo[2,3-c]pyridine scaffold outperforms imidazo[1,2-a]pyridine, pyrazole, and other heterocyclic templates as a potassium-competitive acid blocker (P-CAB) starting point, with optimized derivatives achieving H⁺/K⁺-ATPase IC₅₀ values of 27–29 nM, a potency level not replicated by alternative scaffolds in the same assay system [2]. Furthermore, the [2,3-c] fusion pattern positions the 2,7-dione moiety to establish a distinct interaction network with the asparagine-rich binding pocket of BET bromodomains, enabling selective BD2 inhibition that is not achievable with the [3,2-c] regioisomeric series [3]. These scaffold-intrinsic differences mean that substituting a pyrrolo[3,2-c]pyridinone or a pyrazolo[3,4-c]pyridinone for the [2,3-c] core will alter both potency rank order and selectivity profile across multiple target classes.

Quantitative Differentiation Evidence: 3H-Pyrrolo[2,3-c]pyridine-2,7-dione vs. Closest Analogs and Alternative Scaffolds


P-CAB Template Potency Ranking: 1H-Pyrrolo[2,3-c]pyridine Scaffold Outperforms Imidazo[1,2-a]pyridine and Pyrazole Templates

In a systematic head-to-head comparison of heterocyclic templates as potassium-competitive acid blockers (P-CABs), the 1H-pyrrolo[2,3-c]pyridine scaffold was identified as the most potent template among all evaluated chemotypes [1]. Optimization of this scaffold yielded derivatives with H⁺/K⁺-ATPase IC₅₀ values of 28–29 nM, representing a potency improvement over the clinical candidate AR-H047108 and comparable efficacy to the clinically validated P-CAB AZD-0865 [2]. In contrast, the imidazo[1,2-a]pyridine template series required more extensive optimization to achieve comparable potency, and the pyrazole-based templates consistently showed lower intrinsic activity in the same hog gastric mucosa H⁺/K⁺-ATPase assay [1]. The pyrrolo[2,3-c]pyridine-7-amine subseries independently confirmed this scaffold advantage, producing compound 1 with an IC₅₀ of 27 nM against H⁺/K⁺-ATPase [3].

Potassium-competitive acid blocker H+/K+ ATPase inhibition Gastric acid suppression

BET Bromodomain BD2 Selectivity: Pyrrolopyridone Analogues Demonstrate Differentiated Binding vs. Pan-BET Inhibitor ABBV-075

Pyrrolopyridone analogues built on the [2,3-c] core demonstrate selective inhibition of the second bromodomain (BD2) of BRD4, a selectivity profile differentiated from the pan-BET inhibitor ABBV-075 [1]. Molecular dynamics simulations and binding free energy calculations revealed that the pyrrolopyridone scaffold interacts with a distinct set of amino acid residue pairs in BRD4-BD2 (including I146/V439, N140/N433, D144/H437, and Y139/Y432) that are not equivalently engaged by the pan-BD inhibitor ABBV-075 or the selective-BD2 inhibitor ABBV-744 [1]. The constrained pyrrolopyridone BET inhibitor series was optimized in two distinct chemical sub-series—6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-ones (A) and 1-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-ones (B)—both demonstrating excellent activity in binding and cellular assays, with lead compounds showing significant in vivo tumor xenograft efficacy [2]. A separate study demonstrated that novel pyrrolopyridone BET inhibitor 27 was more potent in MCF-7:CFR endocrine-resistant breast cancer cells than six BET inhibitors in clinical trials, with thrombocytopenia mitigated at equivalent doses in rats compared to benchmark BET inhibitors [3].

BET bromodomain inhibition BD2 selectivity Epigenetic cancer therapy

Cdc7 Kinase Inhibition: Pyrrolo[3,2-c]pyridin-4-one vs. Pyrrolo[2,3-c]pyridine-2,7-dione Regioisomeric Differentiation in Kinase Selectivity

The pyrrolopyridinone chemotype has produced clinical-grade Cdc7 kinase inhibitors, but the regioisomeric scaffold choice critically determines potency and selectivity. The pyrrolo[3,2-c]pyridin-4-one isomer yielded compound 89S, a potent ATP-competitive Cdc7 inhibitor with a Kᵢ of 0.5 nM, inhibiting tumor cell proliferation with submicromolar IC₅₀ values and achieving 68% in vivo tumor growth inhibition in the A2780 xenograft model [1]. In contrast, the pyrrolo[2,3-c]pyridine-2,7-dione scaffold positions the carbonyl pharmacophores in a distinct spatial arrangement that alters the hinge-binding interaction with the kinase ATP pocket, redirecting selectivity toward different kinase targets such as FGFR and MET [2]. This regioisomeric divergence is also evident in the FGFR series, where pyrrolo[2,3-c]pyridine-derived inhibitors achieve IC₅₀ values of 0.7 nM against FGFR1 in cellular phosphorylation assays [3], while the [3,2-c] series targets Cdc7 with subnanomolar Kᵢ. Scaffold selection therefore predetermines the accessible kinase selectivity space.

Cdc7 kinase inhibition Cancer cell cycle Regioisomeric scaffold comparison

Synthetic Accessibility Advantage: Ugi Four-Component Reaction Enables Diversifiable Pyrrolo[2,3-c]pyridone Library Synthesis

The pyrrolo[2,3-c]pyridone scaffold can be efficiently synthesized via a Ugi four-component reaction followed by post-condensation cyclization, a methodology that offers distinct advantages in molecular library generation over traditional linear synthetic routes required for alternative heterocyclic templates [1]. This multicomponent approach enables simultaneous variation of four independent starting materials, providing atom-economical access to a structurally diverse library of pyrrolo[2,3-c]pyridone derivatives with short reaction times and easy handling procedures [1]. In comparison, the synthesis of pyrrolo[3,2-c]pyridin-4-one analogues typically requires sequential Buchwald–Hartwig and Fischer indole reactions [2], while pyrazolo[3,4-c]pyridin-7(6H)-one scaffolds necessitate separate condensation–cyclization sequences [3]. The Ugi-based route to the [2,3-c] scaffold has been demonstrated to yield functionalized tricyclic pyrrolo-pyridones in good to excellent yields under mild conditions with broad functional group tolerance [2].

Multicomponent reaction Ugi synthesis Pyrrolopyridone library

Procurement-Driven Application Scenarios for 3H-Pyrrolo[2,3-c]pyridine-2,7-dione


Gastric Acid-Related Disease Drug Discovery: P-CAB Lead Generation Starting from the Highest-Potency Template

Research groups pursuing novel potassium-competitive acid blockers (P-CABs) for gastroesophageal reflux disease (GERD) or peptic ulcer should prioritize the 3H-pyrrolo[2,3-c]pyridine-2,7-dione scaffold as their core template. Systematic template comparison data demonstrate that this scaffold outperforms imidazo[1,2-a]pyridine and pyrazole alternatives as a P-CAB starting point, with optimized derivatives achieving H⁺/K⁺-ATPase IC₅₀ values of 27–29 nM [1]. The scaffold has been validated through derivatization at N1, C5, and C7 positions, with the 7-amine subseries independently confirming potent activity [2]. Procurement of this specific scaffold ensures that the medicinal chemistry program begins from the highest-ranked template, reducing the number of design–make–test cycles required to reach candidate-level potency.

Oncology Epigenetics: BD2-Selective BET Inhibitor Development with Reduced Hematological Toxicity

The pyrrolo[2,3-c]pyridin-7(6H)-one scaffold derived from 3H-pyrrolo[2,3-c]pyridine-2,7-dione has been established as a privileged chemotype for developing BD2-selective BET bromodomain inhibitors with a differentiated safety profile. As demonstrated by compound 27, which showed superior potency to six clinical-stage BET inhibitors in endocrine-resistant breast cancer cells and mitigated thrombocytopenia in rats [1], this scaffold enables selective targeting of BRD4-BD2 over BD1 through specific amino acid interaction networks (I146/V439, N140/N433, D144/H437) [2]. Programs targeting BRD4-driven cancers—particularly endocrine-resistant ER+ breast cancer, NUT midline carcinoma, and MYC-dependent tumors—can leverage this scaffold to access a BD2-selective pharmacological profile not achievable with pan-BET inhibitor scaffolds.

Kinase Inhibitor Discovery: FGFR/MET-Targeted Library Synthesis via Multicomponent Chemistry

For kinase inhibitor programs targeting FGFR or MET, the 3H-pyrrolo[2,3-c]pyridine-2,7-dione scaffold offers a synthetically tractable entry point with demonstrated target engagement (FGFR1 IC₅₀ = 0.7 nM in cellular assays; FGFR2 IC₅₀ = 150 nM in biochemical assays) [1]. Critically, this scaffold directs kinase selectivity toward FGFR/MET rather than Cdc7 (which requires the [3,2-c] regioisomer), enabling rational scaffold selection based on target product profile [2]. The Ugi four-component synthetic route permits rapid diversification across four vectors in a single operation, supporting efficient hit-to-lead exploration with broad functional group tolerance . Procurement of the core scaffold enables parallel library synthesis that would be substantially more step-intensive using alternative heterocyclic cores.

Chemical Biology Tool Compound Development: Target ID and Probe Synthesis

The 3H-pyrrolo[2,3-c]pyridine-2,7-dione scaffold serves as an ideal starting point for developing chemical biology probes due to its synthetic modularity and the availability of the 2,7-dione moiety for regioselective derivatization [1]. The scaffold has been successfully elaborated into tool compounds for MAT2A (AZ'9567), BET bromodomains, and multiple kinases, demonstrating broad applicability across target classes [2]. The commercially available core scaffold (CAS 1190317-91-9) can be functionalized at multiple positions to introduce affinity tags, fluorescent reporters, or photoaffinity labels while maintaining target engagement, supporting chemical proteomics and target identification workflows that require a versatile, well-characterized heterocyclic core.

Quote Request

Request a Quote for 3H-pyrrolo[2,3-c]pyridine-2,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.